molecular formula C13H18ClNO B12923804 (2RS)-2-[2-(Dimethylamino)ethyl]indan-1-one Hydrochloride

(2RS)-2-[2-(Dimethylamino)ethyl]indan-1-one Hydrochloride

Cat. No.: B12923804
M. Wt: 239.74 g/mol
InChI Key: WZCAMKGAJQCIOR-UHFFFAOYSA-N
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Description

2-(2-(Dimethylamino)ethyl)-2,3-dihydro-1H-inden-1-one hydrochloride is a chemical compound that belongs to the class of organic compounds known as amines. It is characterized by the presence of a dimethylamino group attached to an ethyl chain, which is further connected to a dihydroindenone structure. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Dimethylamino)ethyl)-2,3-dihydro-1H-inden-1-one hydrochloride typically involves the reaction of dimethylaminoethyl chloride with an appropriate indenone precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include a controlled temperature environment to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of 2-(2-(Dimethylamino)ethyl)-2,3-dihydro-1H-inden-1-one hydrochloride may involve large-scale synthesis using automated reactors. The process includes the chlorination of dimethylethanolamine followed by a reflux reaction with absolute ethyl alcohol. The product is then filtered and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

2-(2-(Dimethylamino)ethyl)-2,3-dihydro-1H-inden-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized compounds .

Mechanism of Action

The mechanism of action of 2-(2-(Dimethylamino)ethyl)-2,3-dihydro-1H-inden-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Dimethylamino)ethyl)-2,3-dihydro-1H-inden-1-one hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its dihydroindenone core and dimethylaminoethyl side chain make it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C13H18ClNO

Molecular Weight

239.74 g/mol

IUPAC Name

2-[2-(dimethylamino)ethyl]-2,3-dihydroinden-1-one;hydrochloride

InChI

InChI=1S/C13H17NO.ClH/c1-14(2)8-7-11-9-10-5-3-4-6-12(10)13(11)15;/h3-6,11H,7-9H2,1-2H3;1H

InChI Key

WZCAMKGAJQCIOR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCC1CC2=CC=CC=C2C1=O.Cl

Origin of Product

United States

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